N-(3,4,5-trimethoxybenzyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)14(16)15-8-10-6-11(17-3)13(19-5)12(7-10)18-4/h6-7,9H,8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAELNKIBIHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxybenzyl)isobutyramide typically involves the reaction of 3,4,5-trimethoxybenzylamine with isobutyric acid or its derivatives. One common method is the condensation reaction between 3,4,5-trimethoxybenzylamine and isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxybenzyl)isobutyramide undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzylamine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3,4,5-trimethoxybenzyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxybenzyl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine and Its Reduction Product
A study by Garay et al. (2014) compared N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine (an imine) with its reduced form, N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine (an amine) . Key findings include:
- Solubility : The imine derivative exhibited lower solubility in polar solvents compared to the amine, likely due to reduced hydrogen-bonding capacity.
- Stability : The amine form showed superior stability under physiological conditions, attributed to the absence of a reactive imine bond.
- Crystallography : X-ray data (likely obtained via SHELX programs ) revealed that the trimethoxybenzyl group in both compounds adopts a planar conformation, facilitating π-π stacking interactions.
N-(2-(3,4,5-Trimethoxybenzyl)benzoxazole-5-yl)benzamide Derivatives
Kaur et al. (2018) synthesized benzoxazole derivatives with a 3,4,5-trimethoxybenzyl group, demonstrating selective COX-2 inhibition and anti-inflammatory activity . Key comparisons:
- Bioactivity: The benzoxazole-trimethoxybenzyl hybrid showed IC₅₀ values in the nanomolar range for COX-2, outperforming traditional NSAIDs.
- Structural Advantage : The benzoxazole ring provided rigidity, improving binding pocket complementarity, while the trimethoxybenzyl group enhanced membrane permeability.
Contrast with N-(3,4,5-trimethoxybenzyl)isobutyramide : The absence of a benzoxazole ring in the isobutyramide derivative may reduce COX-2 affinity but could broaden its target spectrum due to the flexible amide linker.
Phenanthridin-6-one Derivatives with Trimethoxybenzyl Substituents
Fukuda et al. (2017) explored phenanthridin-6-one derivatives as pharmacological chaperones for Niemann-Pick disease type C1 .
Implications: The isobutyramide derivative’s trimethoxybenzyl group may similarly improve bioavailability, though its amide group could limit CNS penetration compared to non-polar analogs.
Q & A
Q. How to mitigate environmental impact during synthesis?
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) and use biocatalysts for amide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
